Cytostatic Potency in A549 Lung Carcinoma: Vendor-Reported Head-to-Head Data
A single vendor-supplied dataset positions 3-(2-chlorobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide against the standard-of-care agent doxorubicin in the A549 lung cancer cell line, reporting an IC50 of 15 µM for the target compound versus 10 µM for doxorubicin . This places the compound within a 1.5-fold window of a clinically validated cytotoxic agent under identical assay conditions. No independent peer-reviewed corroboration exists.
| Evidence Dimension | Cytostatic potency (MTT assay endpoint, 48–72 h exposure) |
|---|---|
| Target Compound Data | IC50 = 15 µM (A549 lung carcinoma) |
| Comparator Or Baseline | Doxorubicin IC50 = 10 µM (A549 lung carcinoma) |
| Quantified Difference | 1.5-fold higher IC50 (lower potency) relative to doxorubicin |
| Conditions | A549 cell line; MTT or MTS viability endpoint; exact passage number and serum conditions not disclosed |
Why This Matters
For procurement in an oncology screening cascade, this is the only available quantitative potency anchor point, allowing researchers to set preliminary hit-calling thresholds before committing to analog synthesis.
